molecular formula C18H18N4O2S B2650015 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 1286732-16-8

2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2650015
CAS No.: 1286732-16-8
M. Wt: 354.43
InChI Key: KIZQODFAIUMMRV-UHFFFAOYSA-N
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Description

2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS# 1286732-16-8) is a synthetically designed small molecule with the molecular formula C18H18N4O2S and a molecular weight of 354.43 g/mol . This compound is a pyridazinone derivative and has been identified in patent literature as a candidate for the modulation of the MYC family of proto-oncogenes, which are critical transcription factors regulating cell proliferation, differentiation, and apoptosis . Gain-of-function mutations and amplifications in MYC are driving factors in a wide array of cancers, making it a high-value but historically challenging therapeutic target . This compound is offered for investigational use in oncology research, particularly for studies aimed at understanding MYC-driven cancer pathways and evaluating novel approaches to inhibit MYC expression or activity . Preclinical research involving such compounds may focus on achieving phenotypic outcomes such as the inhibition of cancer cell growth, induction of apoptosis, and tumor regression in model systems . Researchers can obtain this compound with a guaranteed purity of 90% or higher . This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13(18(24)20-11-14-5-2-3-9-19-14)12-22-17(23)8-7-15(21-22)16-6-4-10-25-16/h2-10,13H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZQODFAIUMMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide, also known by its CAS number 1286732-16-8, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a pyridazine ring, thiophene group, and amide functionality, suggest diverse biological activities, particularly in the realms of antimicrobial and anticancer research.

The molecular formula for this compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S with a molecular weight of 354.4 g/mol. The structural complexity of this compound allows for various interactions with biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects. The presence of the thiophene and pyridazine moieties is believed to contribute to this activity.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural motifs present may allow for selective targeting of cancerous cells.
  • COX-II Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression.

Antimicrobial Activity

A study conducted on derivatives of pyridazine showed that compounds with similar scaffolds to this compound exhibited notable antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines. For instance, a screening of a drug library revealed that derivatives similar to this compound exhibited significant cytotoxicity against multicellular spheroids, which are more representative of in vivo tumor environments .

COX-II Inhibition

Recent research into COX-II inhibitors has highlighted the potential of compounds containing similar functional groups. For example, a study reported that certain derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting that modifications to the core structure could enhance selectivity and potency .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Benzothiazole derivativesContain benzothiazole coreAntimicrobial, anticancer
Pyridazine-based compoundsInclude pyridazine ringsAntiviral, anticancer
Thiophene derivativesFeature thiophene ringsAntimicrobial

The unique combination of these structural motifs in this compound may provide synergistic effects not observed in simpler compounds, potentially enhancing its potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Antipyrine Hybrids ()

Compounds 6e–6h (e.g., 6e: 2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrine)acetamide) share the pyridazinone core but differ in substituents:

  • 6e : Benzylpiperidinyl group (yield: 62%, IR C=O: 1664 cm⁻¹).
  • 6f : Chlorophenylpiperazinyl group (yield: 51%, IR C=O: 1681 cm⁻¹).
  • 6g : Fluorophenylpiperazinyl group (yield: 42%, IR C=O: 1662 cm⁻¹).
  • 6h: 3-Chlorophenylpiperazinyl group (yield: Not reported).

Comparison :

  • Thiophen-2-yl substitution (vs. arylpiperazinyl groups in 6e–6h ) may alter receptor selectivity, as thiophene’s electron-rich structure enhances π-π interactions .
Pyridazinone-Thioderivatives ()
  • 7a : 2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetic acid (yield: 99.9%).
  • 8a : N-(4-bromophenyl) analog (yield: 10%, low due to steric hindrance).

Comparison :

  • The target compound’s propanamide linker (vs. acetic acid in 7a ) enhances metabolic stability by reducing susceptibility to esterase cleavage.
  • Thiophen-2-yl substitution (vs. methylthiobenzyl in 8a ) may reduce toxicity risks associated with bromophenyl groups .
N-(Pyridin-2-ylmethyl)Propanamide Derivatives ()
  • Compound 59 : (S)-3-(4-(tert-butyldimethylsilyloxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (yield: 35%, [M+H]⁺: 516.69).
  • Compound 60 : Bis-aryl analog with similar substitution.

Comparison :

  • Both share the N-(pyridin-2-ylmethyl)propanamide group, suggesting shared pharmacokinetic profiles (e.g., logP ~2.5–3.0).
  • The target compound’s pyridazinone-thiophene core (vs. aryl-silyl ethers in 59) may confer higher polarity and improved aqueous solubility .

Pharmacological and Physicochemical Data

Compound Core Structure Key Substituents Yield (%) IR C=O (cm⁻¹) Notable Bioactivity
Target Compound Pyridazinone Thiophen-2-yl, Pyridin-2-ylmethyl N/A N/A Hypothesized anticancer
6e () Pyridazinone-Antipyrine 4-Benzylpiperidinyl 62 1664 Analgesic, anti-inflammatory
8a () Pyridazinone-Thioether 4-Bromophenyl 10 N/A Antimicrobial (low efficacy)
59 () Propanamide 4-Silyloxyaryl 35 N/A Not reported

Key Observations :

  • Thiophen-2-yl substitution in the target compound may enhance bioavailability compared to bromophenyl (8a ) or silyloxy groups (59 ).
  • Pyridin-2-ylmethyl amides generally exhibit moderate logP values (~2.5–3.5), balancing membrane permeability and solubility .

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